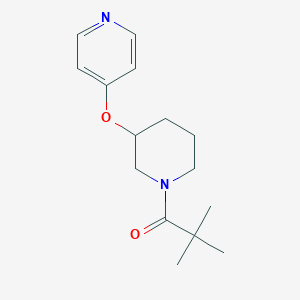![molecular formula C19H21N3O3 B3008206 N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide CAS No. 2379996-84-4](/img/structure/B3008206.png)
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide acts as a selective inhibitor of VMAT2, which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting VMAT2, N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide reduces the release of these neurotransmitters, leading to a decrease in their levels in the synaptic cleft.
Biochemical and Physiological Effects:
The inhibition of VMAT2 by N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In the brain, it leads to a decrease in dopamine, norepinephrine, and serotonin levels, which can affect mood, behavior, and cognition. In cancer cells, it induces cell death by disrupting the intracellular pH homeostasis and causing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments, such as its high potency and selectivity for VMAT2, which makes it a useful tool for studying the role of VMAT2 in neurotransmitter release and related disorders. However, its limitations include its low solubility in water and its potential toxicity, which can affect the validity and safety of experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide. One direction is to investigate its potential applications in the treatment of neurological and psychiatric disorders such as depression, schizophrenia, and addiction. Another direction is to develop more potent and selective VMAT2 inhibitors based on the structure of N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide for drug discovery purposes. Additionally, further studies are needed to elucidate the biochemical and physiological effects of N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide in different cell types and animal models.
Synthesemethoden
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide can be synthesized using a multistep process involving the reaction of 2-(2-methoxyphenyl)acetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(dimethylamino)methyl-2-aminophenol. The final step involves the reaction of the resulting intermediate with acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, it has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of neurotransmitter release. In cancer research, it has been shown to have antitumor activity against various cancer cell lines. In drug discovery, it has been used as a lead compound for the development of novel VMAT2 inhibitors.
Eigenschaften
IUPAC Name |
N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22(2)12-16-15-11-14(8-9-18(15)25-21-16)20-19(23)10-13-6-4-5-7-17(13)24-3/h4-9,11H,10,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTWVZUTGGNTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)
![1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B3008124.png)

![[1,2,4]Triazolo[1,5-A]pyridine-2-methanamine hcl](/img/structure/B3008127.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B3008129.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008130.png)







![[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008146.png)